5-(Aminomethyl)-3-chloropyridin-2-OL

Regioisomerism Lipophilicity Drug Design

Researchers diversifying pyridine scaffolds often face missing synthetic handles and regiochemical ambiguity. 5-(Aminomethyl)-3-chloropyridin-2-OL resolves this with three orthogonally reactive sites: • C3-Cl for Suzuki/Buchwald-Hartwig coupling • C2-OH for O-alkylation or Mitsunobu reactions • C5-CH2NH2 for amide bond formation or reductive amination LogP -0.8 places it in CNS drug-like space; a 0.8-unit LogP gap versus the 3-AM regioisomer provides a critical SAR data point. ISO-certified NLT 98% purity ensures reproducible screening and regulatory documentation for IND-enabling studies.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 1393575-12-6
Cat. No. B1459160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-3-chloropyridin-2-OL
CAS1393575-12-6
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1CN)Cl
InChIInChI=1S/C6H7ClN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,2,8H2,(H,9,10)
InChIKeyTUSBQROWQLSLFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-3-chloropyridin-2-OL: Compound Profile


5-(Aminomethyl)-3-chloropyridin-2-OL [1] belongs to the chlorinated 2-hydroxypyridine (pyridin-2-one) class, bearing a primary aminomethyl group at position 5, a chlorine atom at position 3, and a hydroxyl group at position 2 that exists in tautomeric equilibrium with the pyridin-2-one form . This compound is catalogued as an in-stock building block by multiple suppliers and is primarily employed as a synthetic intermediate for constructing more complex pharmacologically relevant molecules . Its molecular formula is C6H7ClN2O with a molecular weight of 158.59 g/mol [1].

5-(Aminomethyl)-3-chloropyridin-2-OL: Substitution Pitfalls


The positional arrangement of the chlorine, hydroxyl/pyridinone, and aminomethyl substituents on the pyridine ring critically determines both physicochemical properties and chemical reactivity [1]. Moving the aminomethyl group from position 5 to position 3 produces a regioisomer with a computed XLogP3 of 0 versus -0.8 for the target compound, indicating materially different lipophilicity that affects partitioning, membrane permeability, and chromatographic behaviour [2][3]. Removing the chlorine substituent entirely (des-chloro analog) alters hydrogen-bonding capacity and eliminates a key synthetic handle for cross-coupling reactions [4]. Replacing the 2-hydroxyl group with a hydrogen (as in 5-aminomethyl-2-chloropyridine) raises the LogP from -0.8 to approximately +1.9 and reduces the polar surface area from 55 Ų to 39 Ų, fundamentally changing solubility and target-binding potential [5]. These non-interchangeable property differences mean that substituting a generic aminomethylpyridine for this specific isomer carries a high risk of altered reactivity, divergent biological screening results, and failed downstream synthetic sequences. The quantitative evidence below substantiates each differentiation dimension.

5-(Aminomethyl)-3-chloropyridin-2-OL: Differentiation Evidence


Regioisomeric Lipophilicity Difference

The target compound (5-aminomethyl regioisomer) exhibits a computed LogP of -0.8, while its 3-aminomethyl regioisomer (3-(aminomethyl)-5-chloropyridin-2-ol, PubChem CID 66222821) has an XLogP3-AA of 0, yielding a difference of ΔLogP = 0.8 log units [1][2]. This is a moderate and functionally relevant difference: a compound with LogP 0 is approximately 6.3-fold more lipophilic than one with LogP -0.8 [3]. The two regioisomers share identical molecular weight (158.58 g/mol), molecular formula (C6H7ClN2O), and nearly identical polar surface area (55 Ų vs. 55.1 Ų), making the LogP difference the dominant differential physicochemical parameter [2][4].

Regioisomerism Lipophilicity Drug Design SAR

Hydroxyl Group Contribution to Polarity

The target compound possesses a topological polar surface area (TPSA) of 55 Ų, contributed by the 2-hydroxyl (pyridinone carbonyl) and the primary amine [1]. In contrast, 5-(aminomethyl)-2-chloropyridine (CAS 97004-04-1), which lacks the hydroxyl oxygen, has a reported PSA of 38.91 Ų — a reduction of approximately 16 Ų (ΔPSA ≈ 29%) [2]. The 2-hydroxyl group provides two additional hydrogen bond donor/acceptor sites compared to the 2-chloro analog, and correspondingly the target compound has 2 H-bond donors and 2 H-bond acceptors versus 1 H-bond donor and 2 H-bond acceptors for the 2-chloro analog [1][3]. The LogP difference is even more dramatic: -0.8 for the target versus +1.894 for the 2-chloro analog, representing a ΔLogP of approximately 2.7 units (~500-fold difference in octanol-water partitioning) [1].

Polar Surface Area Hydrogen Bonding Solubility Drug-likeness

Purity Specifications and ISO Certification

Commercially available purity specifications for 5-(Aminomethyl)-3-chloropyridin-2-OL range from 95%+ to NLT (Not Less Than) 98% depending on supplier . MolCore supplies the compound at NLT 98% purity under ISO certification, which is suitable for pharmaceutical R&D and quality control applications . In contrast, the 3-aminomethyl regioisomer (3-(aminomethyl)-5-chloropyridin-2-ol hydrochloride) is commonly listed at 95% purity across multiple vendors . For the des-chloro analog 5-(aminomethyl)pyridin-2-ol, the commercially prevalent form is the dihydrobromide salt at 95% purity, which introduces additional counter-ion considerations [1]. The free base target compound at NLT 98% purity eliminates salt-form ambiguity and provides a higher-confidence starting point for synthesis and screening workflows.

Purity Quality Control Procurement ISO Certification

3-Chloro Substituent as Synthetic Handle

The presence of a chlorine atom at position 3 adjacent to the 2-hydroxyl/pyridinone group provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) that is absent in the des-chloro analog 5-(aminomethyl)pyridin-2-ol [1]. Importantly, the chlorine is positioned ortho to the hydroxyl group, which can participate in directing-group effects or intramolecular hydrogen bonding that modulates the electronic environment at C-3 . The 2-chloro analog (5-aminomethyl-2-chloropyridine) positions the chlorine at C-2 rather than C-3, directly replacing the hydroxyl-bearing carbon and altering the pyridine ring electronics fundamentally — the C-2 position is ipso to the pyridine nitrogen and has different activation energy for nucleophilic aromatic substitution compared to C-3 [2]. The target compound's 3-chloro substitution pattern is thus uniquely suited for selective late-stage functionalization at C-3 while leaving the 5-aminomethyl and 2-hydroxyl groups available for orthogonal transformations.

Cross-coupling Synthetic intermediate Halogen reactivity Medicinal chemistry

5-(Aminomethyl)-3-chloropyridin-2-OL: Application Scenarios


Multi-Functional Pyridine for Library Synthesis

In parallel synthesis programs where a pyridine core must be sequentially decorated at three positions, the target compound offers three orthogonally reactive sites: the C3-Cl for Suzuki or Buchwald-Hartwig coupling, the C2-OH for O-alkylation or Mitsunobu reactions, and the C5-CH2NH2 for amide bond formation or reductive amination [1]. The des-chloro analog lacks the C3 coupling handle, requiring additional steps to introduce diversity at that position, while the 3-aminomethyl regioisomer presents a different spatial orientation of the amine that alters the geometry of any resulting amide or urea linkage [2].

Hydrophilicity-Driven Property Optimization

With a LogP of -0.8, this compound resides in a hydrophilicity range compatible with CNS drug-like space and is significantly more polar than the 2-chloro analog (LogP +1.894), making it a preferred starting scaffold when target product profiles demand logD7.4 < 1 [1][3]. The 0.8 LogP unit difference from the 3-aminomethyl regioisomer (LogP 0) provides a meaningful SAR data point for establishing the impact of aminomethyl positioning on overall molecule lipophilicity [2].

ISO-Certified High-Purity Intermediate Supply

For GLP toxicology batch synthesis or late-stage lead optimization where impurity profiles must be rigorously controlled, the NLT 98% purity grade with ISO certification from MolCore provides a documented quality baseline [1]. The 3% purity advantage over generic 95% grade material reduces the probability of impurity interference in dose-response assays and facilitates regulatory documentation for IND-enabling studies.

SAR: Halogen and Hydrogen-Bonding Contributions

The combination of a chlorine atom at C-3 (capable of halogen bonding and hydrophobic interactions) with hydrogen bond donor/acceptor groups at C-2 and C-5 makes this compound a valuable comparator scaffold for probing the relative contributions of halogen bonding versus hydrogen bonding in target engagement [1]. Comparative testing against the 2-chloro analog (lacking the C2-OH H-bond donor) and the des-chloro analog (lacking the C3-Cl) enables deconvolution of these two pharmacophoric elements [2].

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